
Hs27 Cell Line: Comprehensive Application
Notes and Culture Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HS-27

Cat. No.: B8103614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Hs27 cell line, derived from human foreskin fibroblasts, is a valuable in vitro model for

studying a wide range of cellular processes.[1] These cells exhibit a classic fibroblastic

morphology and are instrumental in research areas including dermatology, toxicology, and the

study of the extracellular matrix. This document provides a detailed protocol for the successful

culture and maintenance of the Hs27 cell line, along with key quantitative data and

experimental workflows.

Cell Line Characteristics
Hs27 cells are adherent, growing as a monolayer on treated culture surfaces.[1] They are

derived from a normal newborn male.[1] Longevity studies have shown that these cells can be

propagated for up to 42 passages.[1]
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Characteristic Data Source

Morphology Fibroblastic [1]

Tissue of Origin Human Foreskin [1]

Growth Mode Adherent [1]

Seeding Density 1-2 x 10,000 cells/cm² [1]

Subculture Ratio 1:2 to 1:4 [1]

Doubling Time Approximately 42.8 hours [2]

Karyotype 46,XY [1]

Experimental Protocols
I. Cell Culture Media and Reagents
Complete Growth Medium:

Dulbecco's Modified Eagle's Medium (DMEM)

10% Fetal Bovine Serum (FBS)

2 mM L-glutamine

Passaging Reagents:

0.25% Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

Cryopreservation Medium:

Complete growth medium

7.5% - 10% Dimethyl sulfoxide (DMSO)
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II. Handling of Cryopreserved Cells and Initiation of
Culture

Upon receiving the cryovial, immediately transfer it to the vapor phase of liquid nitrogen for

long-term storage, or to a -80°C freezer for short-term storage.

To initiate the culture, prepare a T-75 flask containing 15 mL of pre-warmed complete growth

medium and place it in a 37°C, 5% CO₂ incubator for at least 15 minutes to ensure the

medium reaches its normal pH (7.0-7.6).

Quickly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.

Decontaminate the exterior of the vial with 70% ethanol.

Under sterile conditions, transfer the contents of the vial to a 15 mL conical tube containing 9

mL of pre-warmed complete growth medium.

Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.

Aspirate the supernatant and gently resuspend the cell pellet in 1-2 mL of fresh complete

growth medium.

Transfer the resuspended cells to the prepared T-75 flask.

Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.

Change the medium every 2-3 days.

III. Subculturing Protocol
Subculture the Hs27 cells when they reach 70-80% confluency.[1]

Aspirate the culture medium from the flask.

Wash the cell monolayer once with sterile PBS to remove any residual serum.

Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5

minutes, or until the cells detach.
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Observe the cells under a microscope to confirm detachment. Gently tap the flask to

dislodge any remaining adherent cells.

Add 4-6 mL of complete growth medium to the flask to inactivate the trypsin.

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Transfer the cell suspension to a 15 mL conical tube.

Determine the cell concentration and viability using a hemocytometer and trypan blue

exclusion.

Centrifuge the cell suspension at 125 x g for 5-7 minutes.

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth

medium.

Seed new flasks at a density of 1-2 x 10,000 cells/cm². For a T-75 flask, this corresponds to

approximately 0.75-1.5 x 10⁶ cells.

Add the appropriate volume of complete growth medium (e.g., 15 mL for a T-75 flask) and

return the flasks to the incubator.

IV. Cryopreservation Protocol
Follow steps 2-11 of the subculturing protocol.

After centrifugation, resuspend the cell pellet in cold cryopreservation medium at a

concentration of 1-2 x 10⁶ cells/mL.

Aliquot 1 mL of the cell suspension into each cryovial.

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.
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Experimental Workflow and Signaling Pathway
Diagrams
To facilitate a deeper understanding of experimental procedures and cellular mechanisms, the

following diagrams are provided.
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General Cell Culture Workflow for Hs27
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Caption: General workflow for the culture and maintenance of the Hs27 cell line.
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Recent studies have elucidated specific signaling pathways that are active in Hs27 cells. For

instance, the herbal formula NF3 has been shown to activate Wnt and angiogenesis-related

pathways.[3] Furthermore, emodin has been demonstrated to increase type I collagen

synthesis through the ERK and AMPK signaling pathways.[4][5] The following diagram

illustrates the emodin-induced signaling cascade in Hs27 cells.
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Caption: Emodin-induced ERK and AMPK signaling leading to collagen synthesis in Hs27 cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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